![molecular formula C15H25Cl3N4O2 B13573651 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted anilines and aldehydes under acidic or basic conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via nucleophilic substitution reactions. Common reagents include dimethylamine and ethyl halides.
Final Assembly and Purification: The final step involves the coupling of the tricyclic core with the dimethylaminoethyl group, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often requiring advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tricyclic core, potentially opening the rings or reducing double bonds.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as sodium azide (NaN3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced tricyclic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays and structural biology.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets suggest applications in drug development, particularly for conditions involving the central nervous system.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in various applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic core allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{6-[2-(Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride
- 2-{6-[2-(Propan-2-yloxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride
Uniqueness
Compared to similar compounds, 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride stands out due to its specific functional groups and the resulting chemical properties. Its dimethylaminoethyl group, in particular, provides unique reactivity and interaction potential, making it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H25Cl3N4O2 |
|---|---|
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
2-[3-[2-(dimethylamino)ethyl]-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C15H22N4O2.3ClH/c1-18(2)5-6-19-12-10-14-13(20-7-8-21-14)9-11(12)17-15(19)3-4-16;;;/h9-10H,3-8,16H2,1-2H3;3*1H |
InChI-Schlüssel |
SGVLBLYXIJVDQO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C2=CC3=C(C=C2N=C1CCN)OCCO3.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


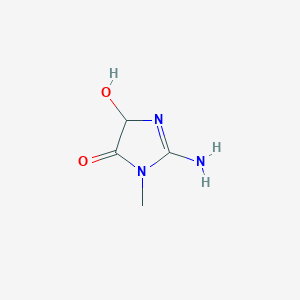


![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
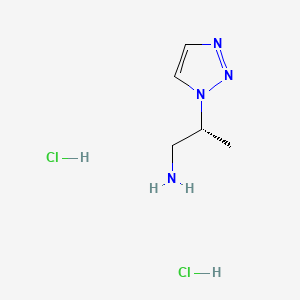
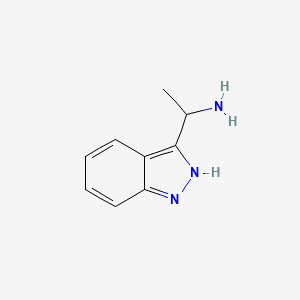
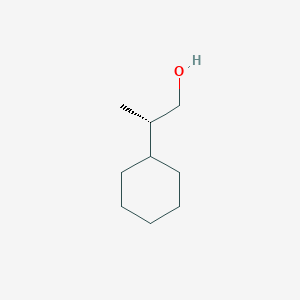
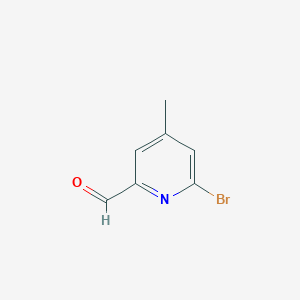
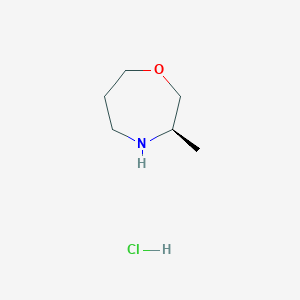
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)

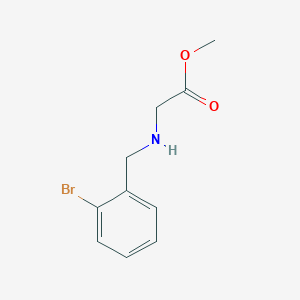
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
